5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine
Description
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole core substituted with a 4-methylphenyl group at position 5 and an amine group at position 2. It is synthesized via cyclization reactions involving thiosemicarbazide and p-toluic acid in the presence of phosphorus oxychloride, yielding a product with a melting point of 201–203°C and moderate synthetic efficiency (56% yield) . The compound belongs to the 1,3,4-thiadiazole family, known for broad biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
5-[2-(4-methylphenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-2-4-9(5-3-8)6-7-10-13-14-11(12)15-10/h2-5H,6-7H2,1H3,(H2,12,14) |
InChI Key |
OTKPKZWMPHQLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Classical Two-Step Method Using Acid Chlorides or Carboxylic Acids
- Starting Materials: 4-methylphenethyl carboxylic acid derivatives (e.g., 4-methylbenzoic acid or its acid chloride) and thiosemicarbazide.
- Procedure: The carboxylic acid or acid chloride reacts with thiosemicarbazide under reflux conditions to form the intermediate thiosemicarbazide derivative.
- Cyclization: The intermediate undergoes cyclodehydration, often promoted by dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to yield the 1,3,4-thiadiazole ring.
- Limitations: Use of toxic reagents (POCl3, SOCl2), harsh reaction conditions, and multi-step procedures.
This method is summarized as:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Methylphenethyl carboxylic acid + thiosemicarbazide, reflux | Formation of thiosemicarbazide intermediate |
| 2 | POCl3 or SOCl2, heating | Cyclodehydration to this compound |
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A significant advancement in the synthesis of 1,3,4-thiadiazole-2-amine derivatives, including this compound, is the development of a one-pot method employing polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids the use of toxic reagents like POCl3 or SOCl2, operates under milder conditions, and improves safety and efficiency.
Advantages
- Avoids toxic additives.
- One-pot reaction reduces purification steps.
- Mild temperature conditions reduce side reactions.
- High yields and purity of the target compound.
Experimental Data Summary
| Parameter | Details |
|---|---|
| Temperature | ≤ 85 °C |
| Reaction Time | Variable, typically a few hours |
| Yield | High (exact yields depend on substrate purity and conditions) |
| Characterization | Confirmed by Mass Spectrometry, IR, and NMR spectroscopy |
| Byproducts | Minimal due to mild conditions |
Representative Scheme
The reaction scheme involves:
- Activation of 4-methylphenethyl carboxylic acid by PPE.
- Nucleophilic attack by thiosemicarbazide forming an intermediate.
- Intramolecular cyclodehydration yielding this compound.
This approach was demonstrated successfully for five different 2-amino-1,3,4-thiadiazole derivatives, confirming its versatility.
Patent-Described Methods for 2-Amino-5-Substituted-1,3,4-Thiadiazoles
A Chinese patent (CN103936691A) discloses a method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, which includes the target compound this compound as a specific example.
Method Highlights
- Raw Materials: Carboxylic acid derivatives with the desired substitution (e.g., 4-methylphenethyl acid), thiosemicarbazide.
- Solvents: Mixed solvents such as N,N-dimethylformamide (DMF) and ethyl acetate.
- Base: Sodium carbonate used to neutralize and facilitate the reaction.
- Procedure: The carboxylic acid derivative is reacted with thiosemicarbazide in the presence of sodium carbonate and solvents under controlled temperature, followed by isolation of the product.
- Cyclization: Achieved under mild conditions without harsh dehydrating agents.
- Purification: Crude products are purified by standard methods such as recrystallization or chromatography.
Reaction Conditions and Parameters
| Parameter | Description |
|---|---|
| Solvent system | DMF and ethyl acetate mixture |
| Base | Sodium carbonate |
| Temperature | Moderate heating (specific temperature not disclosed) |
| Reaction time | Several hours |
| Yield | High purity product obtained |
This method emphasizes environmentally friendlier conditions and scalability for industrial applications.
Comparative Analysis of Preparation Methods
| Feature | Classical Two-Step Method | One-Pot PPE Method | Patent Method (CN103936691A) |
|---|---|---|---|
| Starting materials | Acid chlorides or carboxylic acids + thiosemicarbazide | Carboxylic acids + thiosemicarbazide + PPE | Carboxylic acids + thiosemicarbazide + base (Na2CO3) |
| Reaction conditions | Harsh, toxic reagents (POCl3, SOCl2), reflux | Mild, ≤ 85 °C, no toxic reagents | Mild to moderate heating, mixed solvents |
| Number of steps | Multi-step | One-pot | One-pot |
| Safety and environmental impact | Low (toxic reagents) | High (green chemistry approach) | Moderate (avoids toxic reagents) |
| Yield and purity | Moderate to high | High | High |
| Scalability | Moderate | High | High |
| Product characterization | Standard spectroscopic methods | MS, IR, NMR confirmed | Standard purification and characterization |
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives, Molecules, 2021, 26(17), 5159. DOI:10.3390/molecules26175159 - PMC Article: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives, 2021. - CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole, Google Patents, China. - Product synthesis overview from Smolecule (not used for detailed method due to reliability concerns but referenced for general info).
Chemical Reactions Analysis
Nucleophilic Substitution
The amine group at position 2 undergoes nucleophilic substitution with electrophiles:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form N-alkyl derivatives.
-
Acylation : Acetylated with acetic anhydride/pyridine to yield 2-acetamido derivatives, confirmed by IR loss of N–H stretch at 3350 cm<sup>-1</sup>.
Electrophilic Aromatic Substitution
The 4-methylphenethyl group directs electrophiles to the para position:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group, enhancing antimicrobial activity.
-
Sulfonation : Oleum generates sulfonic acid derivatives for improved solubility.
Cycloaddition and Heterocycle Formation
-
Triazole synthesis : Reacts with hydrazonoyl chlorides to form 1,2,4-triazolo[3,4-b] thiadiazines, validated by <sup>1</sup>H NMR (δ 7.2–7.8 ppm for aromatic protons) .
Interaction Studies and Mechanistic Insights
The compound’s bioactivity stems from its ability to interact with biological targets:
-
GABA<sub>A</sub> receptor modulation : The thiadiazole ring facilitates chloride ion channel opening, confirmed via electrophysiological assays .
-
Enzyme inhibition : Docking studies show hydrogen bonding between the amine group and ATP-binding pockets of kinases (e.g., CDK2).
Comparative Reactivity
Spectroscopic Characterization
Critical spectral data for reaction monitoring:
-
<sup>1</sup>H NMR : Thiadiazole C–H proton at δ 8.2 ppm; methylphenethyl protons at δ 2.3 (CH<sub>3</sub>) and 7.1–7.3 ppm (aromatic) .
-
IR : N–H stretch (3350 cm<sup>-1</sup>), C=N (1605 cm<sup>-1</sup>), C–S (690 cm<sup>-1</sup>) .
This compound’s versatility in nucleophilic, electrophilic, and cycloaddition reactions underscores its value in medicinal chemistry. Future research should explore catalytic asymmetric synthesis and in vivo mechanistic studies to optimize therapeutic applications.
Scientific Research Applications
5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-(2-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
- Structural Difference : The methyl group is at the ortho position (2-methylphenyl) instead of para.
- Activity : Exhibits insecticidal and fungicidal properties, attributed to the planar thiadiazole ring and hydrogen-bonding interactions in its crystal structure .
- Key Finding : Positional isomerism (2-methyl vs. 4-methyl) influences intermolecular interactions but retains core biological activities.
5-(4-Bromophenyl)-1,3,4-Thiadiazol-2-Amine
- Structural Difference : A bromine atom replaces the methyl group at the para position.
Functional Group Modifications
Schiff Base Derivatives
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Synthesis : Condensation of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with 4-chlorobenzaldehyde.
- Structure : Planar thiadiazole ring (mean deviation: 0.0042 Å) with a chlorobenzylidene group.
- Activity : Improved antifungal and antibacterial potency compared to the parent compound, likely due to electron-withdrawing chlorine enhancing reactivity .
- Schiff Bases of 5-[5-(4-Fluorophenyl)Thiophen-2-yl]-1,3,4-Thiadiazol-2-Amine
Heterocyclic Substitutions
Pharmacological Profiling of Key Analogs
Mechanistic and Structural Insights
- Hydrogen Bonding vs.
- Planarity and Bioactivity : The planar thiadiazole ring facilitates π-π stacking with biological targets, as seen in enzyme inhibition (e.g., BLM helicase) .
- Electron-Withdrawing Groups: Substituents like Cl, F, or NO2 enhance electrophilicity, improving antimicrobial and anticancer activities .
Biological Activity
5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine.
Synthesis
The compound can be synthesized through the reaction of 4-methylbenzoic acid with thiosemicarbazide. The resulting structure features a thiadiazole ring that is crucial for its biological activity. The chemical formula for this compound is C₉H₉N₃S, and it adopts a planar conformation with specific bond angles that facilitate its interaction with biological targets .
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines:
- In vitro Cytotoxicity : The compound exhibits promising cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For instance, some derivatives in similar studies reported IC₅₀ values ranging from 2.32 to 10.10 µg/mL .
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptotic cell death and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cancer cell survival .
2. Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Activity : Compounds similar to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound has exhibited antifungal properties against species such as Aspergillus niger and Candida albicans, with MIC values reported between 32–42 µg/mL .
Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine?
The compound is typically synthesized via cyclization reactions. For example, analogous thiadiazole derivatives are prepared by reacting substituted carboxylic acids or hydrazides with thiocyanate or thiosemicarbazide under acidic conditions (e.g., concentrated H₂SO₄) . A general protocol involves refluxing precursors like 4-methylphenethyl carboxylic acid derivatives with thiosemicarbazide in the presence of POCl₃, followed by pH adjustment (ammonia solution) to precipitate the product. Purification is achieved via recrystallization from solvents like DMSO/water or ethanol .
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions. For example, bond lengths and angles in related thiadiazoles were resolved using SHELX software for refinement .
- Spectroscopy : NMR (¹H/¹³C) confirms proton and carbon environments, while IR identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What safety precautions are recommended during synthesis?
Use personal protective equipment (PPE) to avoid inhalation/contact. Waste should be segregated and disposed via certified chemical waste handlers. Reactions involving POCl₃ or H₂SO₄ require fume hoods and neutralization protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Substitutions on the phenethyl or thiadiazole ring significantly influence potency. For instance:
- Electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition (IC₅₀ ~26 μM observed in Sortase A assays) .
- Hydrogen-bond donors (e.g., –NH₂) improve binding via interactions with active-site residues. Methodologically, SAR is explored by synthesizing derivatives with varying substituents and testing them in enzyme inhibition or antimicrobial assays .
Q. What crystallographic insights inform intermolecular interactions?
Single-crystal X-ray studies reveal that thiadiazole derivatives form hydrogen-bonded networks (N–H···N) and π-π stacking. For example, molecules of 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine form 2D supramolecular structures via N–H···N bonds, with dihedral angles between aromatic rings influencing packing . Refinement using SHELXL accounts for anisotropic displacement parameters and hydrogen atom placement .
Q. How do computational methods like DFT enhance structural analysis?
Density Functional Theory (DFT) calculates vibrational frequencies, electronic properties, and reactive sites. For example, DFT studies on 5-difluoromethyl-1,3,4-thiadiazol-2-amine validated experimental IR spectra and predicted charge distribution at the sulfur atom, guiding reactivity assessments .
Q. What experimental designs are used in enzyme inhibition assays?
- FRET-based assays : Measure inhibition of substrate cleavage (e.g., Abz-LPETGK(Dnp)-NH₂ for Sortase A). Activity is quantified as % inhibition at fixed concentrations (e.g., 200 μM) .
- IC₅₀ determination : Dose-response curves are generated using serial dilutions, with reference inhibitors (e.g., 5-((C4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine) for validation .
Q. How does ultrasound-assisted synthesis improve reaction efficiency?
Ultrasound enhances reaction rates by cavitation, reducing time and energy. For example, ultrasound irradiation during the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine increased yields by 15–20% compared to conventional heating, attributed to improved mixing and mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
